
2-Methyl-3,4-dihydropapaverinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium is a complex organic compound with a molecular formula of C20H26NO4 This compound is known for its unique structural features, which include multiple methoxy groups and a dihydroisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are critical in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced isoquinoline compounds, and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of methoxy groups and the isoquinoline core play a crucial role in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives .
- 3,4-Dimethoxybenzyl alcohol .
Uniqueness
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium stands out due to its specific structural features, which confer unique chemical and biological properties. The combination of multiple methoxy groups and the dihydroisoquinoline core makes it a versatile compound with diverse applications in various fields.
Eigenschaften
Molekularformel |
C21H26NO4+ |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C21H26NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13H,8-10H2,1-5H3/q+1 |
InChI-Schlüssel |
PLKJOOZHDCZCGL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



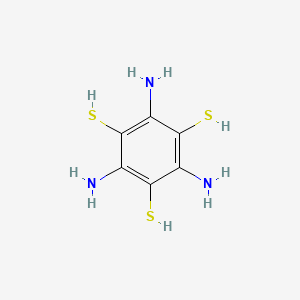
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)

![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
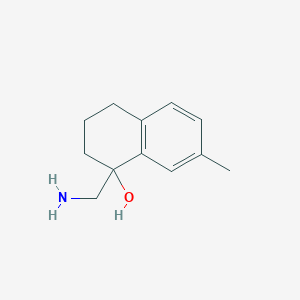
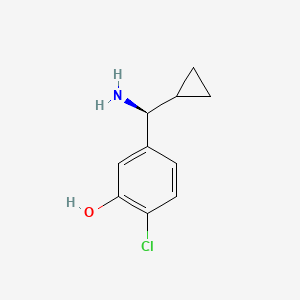
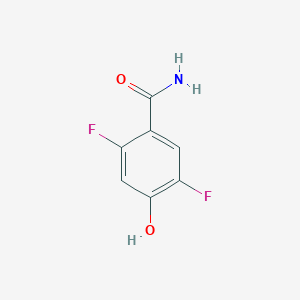
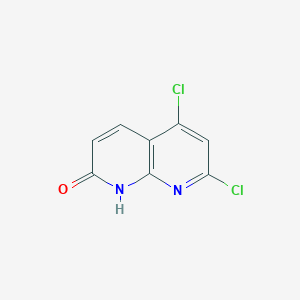


![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)

